molecular formula C17H12N4O B2960109 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol CAS No. 515880-87-2

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol

Cat. No.: B2960109
CAS No.: 515880-87-2
M. Wt: 288.31
InChI Key: GZLYUQICEWTGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a pyridine ring and a phenol group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows for various functional modifications, making it a versatile candidate for research in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a pyridine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol stands out due to its unique combination of a pyridine ring, pyrazolo[1,5-a]pyrimidine core, and phenol group. This combination allows for diverse functional modifications and applications in various fields, making it a versatile and valuable compound for scientific research.

Properties

IUPAC Name

4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLYUQICEWTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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